molecular formula C42H30N10O11S2 B12743389 5-((4-((4-((4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2-hydroxybenzoic acid CAS No. 62572-84-3

5-((4-((4-((4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2-hydroxybenzoic acid

Cat. No.: B12743389
CAS No.: 62572-84-3
M. Wt: 914.9 g/mol
InChI Key: YBCFCHUWSLKEGT-UHFFFAOYSA-N
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Description

5-((4-((4-((4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2-hydroxybenzoic acid is a complex organic compound known for its vibrant color and extensive applications in various fields. This compound is primarily used as a dye due to its intense coloration properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-((4-((4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2-hydroxybenzoic acid involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl, followed by coupling with 2-hydroxybenzoic acid under controlled pH conditions to ensure the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, where the reactants are mixed in reactors under controlled temperature and pressure conditions. The reaction mixture is then purified through filtration and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-((4-((4-((4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like aluminum chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted aromatic compounds depending on the substituents used.

Scientific Research Applications

5-((4-((4-((4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for potential therapeutic applications due to its structural properties.

    Industry: Utilized in the production of textiles, inks, and plastics due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo bond in the compound allows it to interact with different molecular targets, leading to changes in their properties. The molecular pathways involved include interactions with proteins and nucleic acids, which can alter their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)azo)-2-hydroxybenzoic acid
  • 2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid
  • Quaternary ammonium compounds

Uniqueness

5-((4-((4-((4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2-hydroxybenzoic acid is unique due to its complex structure, which provides it with distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it highly versatile in different applications.

Properties

CAS No.

62572-84-3

Molecular Formula

C42H30N10O11S2

Molecular Weight

914.9 g/mol

IUPAC Name

5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfoanthracen-1-yl)amino]-2-sulfoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C42H30N10O11S2/c43-36-33(65(61,62)63)20-30(34-35(36)38(55)27-9-5-4-8-26(27)37(34)54)44-24-14-16-29(32(19-24)64(58,59)60)47-42-49-40(45-21-6-2-1-3-7-21)48-41(50-42)46-22-10-12-23(13-11-22)51-52-25-15-17-31(53)28(18-25)39(56)57/h1-20,44,53H,43H2,(H,56,57)(H,58,59,60)(H,61,62,63)(H3,45,46,47,48,49,50)

InChI Key

YBCFCHUWSLKEGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=C(C=C(C=C3)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)O)S(=O)(=O)O)NC7=CC=C(C=C7)N=NC8=CC(=C(C=C8)O)C(=O)O

Origin of Product

United States

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